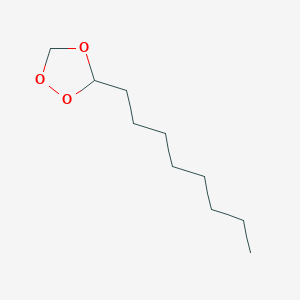![molecular formula C24H30N2O5S B14714987 S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine CAS No. 18830-14-3](/img/structure/B14714987.png)
S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine: is a synthetic compound that belongs to the class of organic compounds known as peptides. It is composed of cysteine and leucine amino acids, with protective groups such as benzyl and benzyloxycarbonyl attached to the cysteine residue. This compound is often used in peptide synthesis and has applications in various fields including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine typically involves the protection of the amino and thiol groups of cysteine and the carboxyl group of leucine. The benzyloxycarbonyl (Cbz) group is commonly used for protecting the amino group, while the benzyl group is used for the thiol group. The synthesis can be carried out using benzyl chloroformate and benzyl alcohol in the presence of a base such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine undergoes various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The protective groups can be removed through catalytic hydrogenation or other deprotection methods.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Deprotection: Removal of protective groups to yield the free peptide.
Aplicaciones Científicas De Investigación
Chemistry: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine is used in the synthesis of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis and is crucial for studying protein structure and function.
Biology: In biological research, this compound is used to study the role of cysteine residues in protein folding and stability. It is also used in the development of peptide-based drugs and inhibitors.
Medicine: The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. It is used to create peptide analogs that can mimic or inhibit biological processes.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide drugs. It is also used in the development of diagnostic tools and assays.
Mecanismo De Acción
The mechanism of action of S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine involves its interaction with specific molecular targets. The protective groups allow for selective reactions at the cysteine and leucine residues. The compound can form disulfide bonds, which are crucial for protein folding and stability. The benzyloxycarbonyl group can be removed to expose the active sites of the peptide, allowing it to interact with target proteins and enzymes .
Comparación Con Compuestos Similares
S-benzyl-N-[(benzyloxy)carbonyl]cysteinyltyrosylisoleucine: Similar structure but includes tyrosine and isoleucine residues.
N-(benzyloxycarbonyloxy)succinimide: Used for carboxybenzyl protection of amines.
Benzyl chloroformate:
Uniqueness: S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucine is unique due to its specific combination of cysteine and leucine residues with protective groups. This combination allows for selective reactions and applications in peptide synthesis, making it a valuable tool in research and industry.
Propiedades
Número CAS |
18830-14-3 |
|---|---|
Fórmula molecular |
C24H30N2O5S |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C24H30N2O5S/c1-17(2)13-20(23(28)29)25-22(27)21(16-32-15-19-11-7-4-8-12-19)26-24(30)31-14-18-9-5-3-6-10-18/h3-12,17,20-21H,13-16H2,1-2H3,(H,25,27)(H,26,30)(H,28,29) |
Clave InChI |
GFHCAHUZQJBAMZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(CSCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


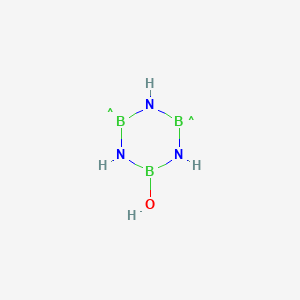
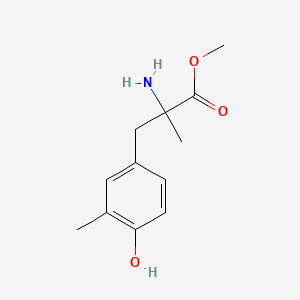
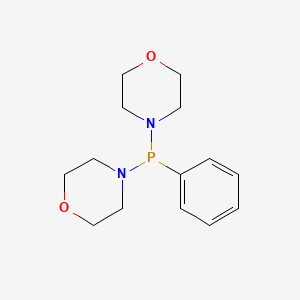


![5'H-Spiro[1,3-dithiolane-2,6'-isoquinolin]-5'-one](/img/structure/B14714939.png)



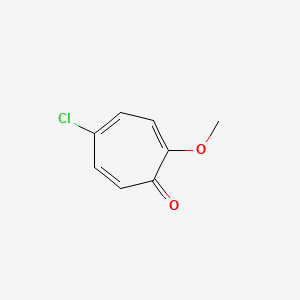
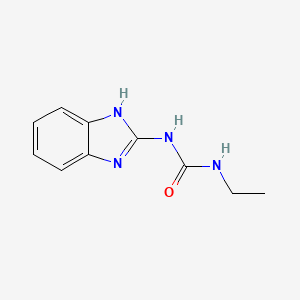
![Silane, trimethyl[(1-methylethyl)thio]-](/img/structure/B14714974.png)

